Isoxazole

Catalog No.
S572945
CAS No.
288-14-2
M.F
C3H3NO
M. Wt
69.06 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoxazole

CAS Number

288-14-2

Product Name

Isoxazole

IUPAC Name

1,2-oxazole

Molecular Formula

C3H3NO

Molecular Weight

69.06 g/mol

InChI

InChI=1S/C3H3NO/c1-2-4-5-3-1/h1-3H

InChI Key

CTAPFRYPJLPFDF-UHFFFAOYSA-N

SMILES

C1=CON=C1

Solubility

2.41 M

Synonyms

Isoxazoles

Canonical SMILES

C1=CON=C1

Promising Players in Drug Discovery

Isoxazole derivatives have garnered significant interest in medicinal chemistry owing to their diverse biological activities. Research has shown that these derivatives possess a range of properties that make them valuable candidates for drug development, including:

  • Anticancer properties: Studies have demonstrated the potential of isoxazole derivatives to inhibit the growth and proliferation of cancer cells. For instance, a study published in the National Institutes of Health's National Library of Medicine (PubMed Central) found that specific isoxazole derivatives exhibited potent anticancer activity against various cancer cell lines [].
  • Anti-inflammatory properties: Isoxazole derivatives have also shown promise in reducing inflammation. Research published in the journal Bioorganic & Medicinal Chemistry [] suggests that these derivatives can be effective in managing inflammatory conditions.
  • Antimicrobial activity: Isoxazoles have been explored for their potential to combat various microbial infections. Studies have shown activity against bacteria, fungi, and parasites [].

These are just a few examples, and ongoing research continues to explore the therapeutic potential of isoxazoles in various areas.

Beyond Medicine: Functional Materials with Isoxazoles

The applications of isoxazoles extend beyond pharmaceuticals. Their unique properties make them valuable in material science research as well. Here are some potential applications:

  • Photochromic materials: Certain isoxazole derivatives exhibit photochromic properties, meaning they can change color upon exposure to light. This characteristic makes them promising candidates for applications in light-responsive materials [].
  • Electrochemical sensors: Isoxazoles can be designed to act as electrochemical probes for detecting specific ions, such as copper (Cu2+), which has potential applications in environmental monitoring [].
  • Organic electronics: The optoelectronic properties of isoxazoles make them suitable for use in organic solar cells and other electronic devices [].

Isoxazole is a five-membered heterocyclic compound, meaning it contains a ring structure with atoms of different elements. In the case of isoxazole, the ring comprises three carbon atoms, one nitrogen atom, and one oxygen atom, with the oxygen and nitrogen adjacent to each other (1,2 positions) []. It is also the class of compounds containing this specific ring structure. The functional group derived from isoxazole is called isoxazolyl.

Isoxazoles are found naturally in some organisms but are primarily of interest in scientific research due to their prevalence in various drugs and their potential for further development [].


Molecular Structure Analysis

The key feature of the isoxazole structure is the arrangement of the nitrogen and oxygen atoms next to each other in the five-membered ring. This configuration creates an electron-rich aromatic system, making isoxazole a valuable building block in drug design []. The presence of the nitrogen atom also allows for the attachment of various functional groups, leading to a diverse range of substituted isoxazoles with unique properties.


Chemical Reactions Analysis

Synthesis

C=N-O + RC≡CH --> RC=C-N-O-C (where R is an organic group)

Other synthetic strategies include nitrilium ion cyclization and rearrangements of other heterocycles.

Decomposition

The decomposition behavior of isoxazoles likely involves breaking the bonds within the ring structure under extreme temperatures or in the presence of strong acids or bases. Specific details on decomposition pathways are not readily available in the scientific literature.

Physical and Chemical Properties

  • Melting point: 97 °C (isoxazole) []
  • Boiling point: 205 °C (isoxazole) []
  • Solubility: Soluble in water, ethanol, and chloroform []
  • Stability: Relatively stable under ambient conditions []

The mechanism of action of isoxazole itself is not particularly relevant as it's not typically used as a drug. However, the isoxazole ring is a crucial pharmacophore (a structural feature responsible for biological activity) in many drugs. The specific mechanism depends on the attached functional groups and how they interact with the target biomolecule [].

For example, the anti-inflammatory drug leflunomide, which contains an isoxazole ring, inhibits an enzyme involved in pyrimidine synthesis, a critical process for cell proliferation [].

Isoxazole itself exhibits moderate toxicity and may cause irritation upon contact with skin or eyes []. However, the specific safety hazards associated with isoxazoles can vary depending on the attached functional groups. It's crucial to consult safety data sheets (SDS) for specific isoxazole derivatives used in research or industry.

XLogP3

0.1

Boiling Point

95.0 °C

LogP

0.08 (LogP)

UNII

00SRW0M6PW

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (64.84%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (64.84%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

45.46 mmHg

Pictograms

Flammable

Flammable;Corrosive

Other CAS

288-14-2

Wikipedia

Isoxazole

General Manufacturing Information

Isoxazole: ACTIVE

Dates

Modify: 2023-08-15

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